2,4-Dibromobenzo[d]thiazole
Overview
Description
2,4-Dibromobenzo[d]thiazole is a heterocyclic organic compound with the molecular formula C7H3Br2NS. It is a derivative of benzothiazole, where two bromine atoms are substituted at the 2nd and 4th positions of the benzene ring.
Scientific Research Applications
2,4-Dibromobenzo[d]thiazole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (OLEDs) due to its electron-withdrawing properties.
Biological Research: Studies have explored its potential as an antimicrobial and anticancer agent, leveraging its ability to interact with biological macromolecules.
Mechanism of Action
Target of Action
2,4-Dibromobenzo[d]thiazole is a derivative of benzothiazole, which has been found to have potent anti-tubercular activity . The primary target of this compound is the enzyme DprE1, which is essential for the survival of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with its target, DprE1, through molecular docking . This interaction inhibits the function of DprE1, thereby affecting the survival of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of DprE1 disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption affects the integrity of the cell wall, leading to the death of the bacteria .
Pharmacokinetics
It’s known that the compound has a molecular weight of 29298 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of this compound results in the death of Mycobacterium tuberculosis . This is due to the disruption of the bacterial cell wall synthesis, which is crucial for the survival of the bacteria .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity in aromatic nucleophilic substitution reactions and cross-coupling reactions can be affected by the presence of bromine atoms . Additionally, the compound’s fluorescence performance, which can be used for sensing applications, can be influenced by the presence of electron-rich molecules .
Future Directions
Benzofused 1,2,5-thiadiazoles play an important role as electron-withdrawing building blocks in the synthesis of organic dyes which have various applications in optoelectronics . The addition of another electron-acceptor thiadiazole ring to the 2,1,3-benzothiadiazole heterocyclic system leads to the formation of 1H,5H-benzo[1,2-c:4,5-c′]bis([1,2,5]thiadiazoles) (BBTs) which have a stronger electron-withdrawing character . This could be a potential future direction for the study of 2,4-Dibromobenzo[d]thiazole.
Biochemical Analysis
Biochemical Properties
2,4-Dibromobenzo[d]thiazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to exhibit antibacterial, antifungal, and antitumor activities . The interactions of this compound with enzymes such as cytochrome P450 and glutathione S-transferase are of particular interest. These interactions can lead to the inhibition or activation of these enzymes, thereby affecting various metabolic pathways .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway . Additionally, this compound has been observed to inhibit the growth of bacterial and fungal cells by disrupting their cell membranes and interfering with their metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, this compound has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups . This binding interaction can lead to changes in gene expression and alterations in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as antibacterial and antitumor activities . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while adverse effects become prominent at higher doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those mediated by cytochrome P450 enzymes and glutathione S-transferase . This compound can affect metabolic flux and alter metabolite levels by inhibiting or activating these enzymes. For example, the inhibition of cytochrome P450 enzymes by this compound can lead to the accumulation of certain metabolites and the depletion of others .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . This compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, where it can exert its effects on cellular function . The localization of this compound within these compartments can affect its activity and function, including its ability to interact with enzymes and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromobenzo[d]thiazole typically involves the bromination of benzothiazole. One common method is the direct bromination of benzothiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at a controlled temperature to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromobenzo[d]thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille coupling to form carbon-carbon bonds.
Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, although the presence of bromine atoms may influence the reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid under controlled temperature conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzothiazoles with various functional groups.
Cross-Coupling Reactions: Biaryl compounds or heteroaryl derivatives.
Electrophilic Substitution: Nitro or sulfonated benzothiazoles.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzo[d]thiazole: Similar structure but with chlorine atoms instead of bromine.
2,4-Difluorobenzo[d]thiazole: Fluorine atoms replace the bromine atoms, resulting in different reactivity and properties.
2,4-Diiodobenzo[d]thiazole: Iodine atoms provide different steric and electronic effects compared to bromine.
Uniqueness
2,4-Dibromobenzo[d]thiazole is unique due to the specific electronic effects imparted by the bromine atoms, which influence its reactivity and interactions in chemical and biological systems. Its balance of size and electronegativity makes it particularly useful in cross-coupling reactions and as a precursor for various functionalized derivatives .
Properties
IUPAC Name |
2,4-dibromo-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOZOHCZAFSZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646562 | |
Record name | 2,4-Dibromo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-19-7 | |
Record name | 2,4-Dibromo-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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